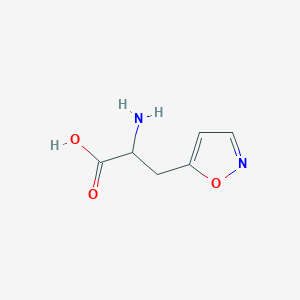
Chloro(diphenyl)gallane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(diphenyl)gallane is an organogallium compound with the chemical formula GaCl(C6H5)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)gallane can be synthesized through several methods. One common method involves the reaction of gallium trichloride (GaCl3) with diphenylmagnesium (Mg(C6H5)2) in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(diphenyl)gallane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Reduction: It can be reduced to form gallium hydrides.
Substitution: The chlorine atom can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3) derivatives.
Reduction: Gallium hydrides (GaH3).
Substitution: Various organogallium compounds depending on the substituent used.
Applications De Recherche Scientifique
Chloro(diphenyl)gallane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of semiconductors and as a reagent in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of chloro(diphenyl)gallane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloro(diphenyl)silane: Similar in structure but contains silicon instead of gallium.
Chloro(diphenyl)stannane: Contains tin instead of gallium.
Chloro(diphenyl)plumbane: Contains lead instead of gallium.
Uniqueness
Chloro(diphenyl)gallane is unique due to the presence of gallium, which imparts distinct chemical properties such as higher reactivity and the ability to form stable complexes with various ligands. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
1079-63-6 |
|---|---|
Formule moléculaire |
C12H10ClGa |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
chloro(diphenyl)gallane |
InChI |
InChI=1S/2C6H5.ClH.Ga/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |
Clé InChI |
XAAKZQZRKCYACT-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[Ga](C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)

![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)



![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)






